

Application Notes and Protocols for PD 135158 in Appetite Studies

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Compound of Interest

Compound Name: PD 135158

Cat. No.: B1197173

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Introduction

PD 135158 is a potent and selective antagonist of the cholecystokinin B (CCK-B) receptor. Cholecystokinin (CCK) is a peptide hormone and neurotransmitter involved in various physiological processes, including digestion, anxiety, and satiety. While the CCK-A receptor subtype is widely recognized as the primary mediator of the satiety signals originating from the periphery, the role of the central CCK-B receptors in appetite regulation is a subject of ongoing investigation. These application notes provide a comprehensive overview of the experimental use of **PD 135158** to explore the nuanced role of CCK-B receptors in the control of food intake.

Disclaimer: The information provided is for research purposes only and does not constitute medical advice.

Mechanism of Action

PD 135158 exerts its effects by competitively binding to CCK-B receptors, thereby blocking the action of endogenous CCK. CCK-B receptors are G protein-coupled receptors (GPCRs) predominantly found in the central nervous system, including key appetite-regulating regions like the hypothalamus.^[1] By antagonizing these receptors, **PD 135158** allows researchers to investigate the baseline and stimulated functions of the CCK-B receptor signaling pathway in the context of feeding behavior.

Contrasting Roles of CCK-A and CCK-B Receptors in Satiety

It is crucial to distinguish the functions of CCK-A and CCK-B receptors in appetite control. A substantial body of evidence indicates that CCK-A receptors, located primarily on vagal afferent neurons in the periphery, are the main targets for the satiating effects of peripherally released CCK. Antagonists of the CCK-A receptor, such as devazepide, have been shown to increase food intake.[\[2\]](#)[\[3\]](#)

In contrast, the role of CCK-B receptors in satiety is more complex and appears to be centrally mediated. Studies using CCK-B specific antagonists like L-365,260 have yielded mixed results, with some showing no effect on food intake. However, research utilizing **PD 135158** has demonstrated a significant increase in food consumption upon central administration, suggesting a direct role for brain CCK-B receptors in the regulation of appetite.

Quantitative Data Summary

The following table summarizes the dose-dependent effect of intracerebroventricular (ICV) administration of **PD 135158** on food intake in male Sprague-Dawley rats.

Dose of PD 135158 (mg)	Mean Food Intake (g)	% Increase vs. Vehicle
Vehicle	5.4 ± 0.5	0%
0.001	6.2 ± 0.6	14.8%
0.01	6.8 ± 0.7	25.9%
0.1	7.5 ± 0.8	38.9%
0.5	7.2 ± 0.7	33.3%

Data adapted from a study investigating the role of central CCK-B receptors in food intake. The study reported a mean peak increase of 39% in food intake following **PD 135158** administration.[\[2\]](#)

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Cannula Implantation in Rats

This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a rat for the subsequent administration of **PD 135158**.

Materials:

- Male Sprague-Dawley rats (250-300g)
- Stereotaxic apparatus
- Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
- Surgical tools (scalpel, forceps, hemostats, drill)
- Guide cannula (22-gauge) and dummy cannula
- Dental cement and anchor screws
- Antiseptic solution and topical antibiotic
- Analgesics

Procedure:

- Anesthetize the rat and securely position it in the stereotaxic apparatus.
- Shave the scalp and sterilize the surgical area with an antiseptic solution.
- Make a midline incision to expose the skull.
- Using a stereotaxic atlas, determine the coordinates for the lateral ventricle (approximately 0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
- Drill a small hole at the determined coordinates, taking care not to damage the underlying dura mater.

- Implant the guide cannula to the desired depth.
- Secure the cannula to the skull using dental cement and anchor screws.
- Insert a dummy cannula to keep the guide cannula patent.
- Administer post-operative analgesics and allow the animal to recover for at least one week before commencing experiments.

Protocol 2: Evaluation of PD 135158 on Food Intake

This protocol details the procedure for assessing the effect of centrally administered **PD 135158** on food intake in rats.

Materials:

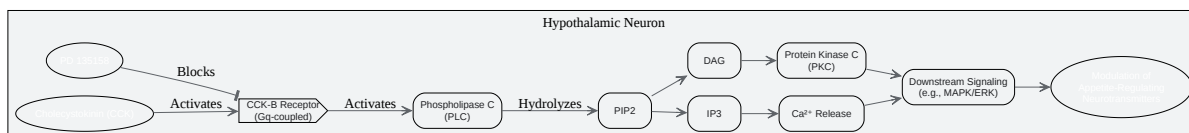
- Cannulated rats (from Protocol 1)
- **PD 135158**
- Vehicle solution (e.g., sterile saline or artificial cerebrospinal fluid)
- Microinjection pump and tubing
- Injector cannula (28-gauge)
- Standard rat chow and water
- Metabolic cages with food intake monitoring systems

Procedure:

- Habituate the rats to the experimental setup, including handling and mock injections.
- Prepare a stock solution of **PD 135158** in the chosen vehicle. Prepare serial dilutions to achieve the desired doses.
- On the day of the experiment, gently restrain the rat and remove the dummy cannula.

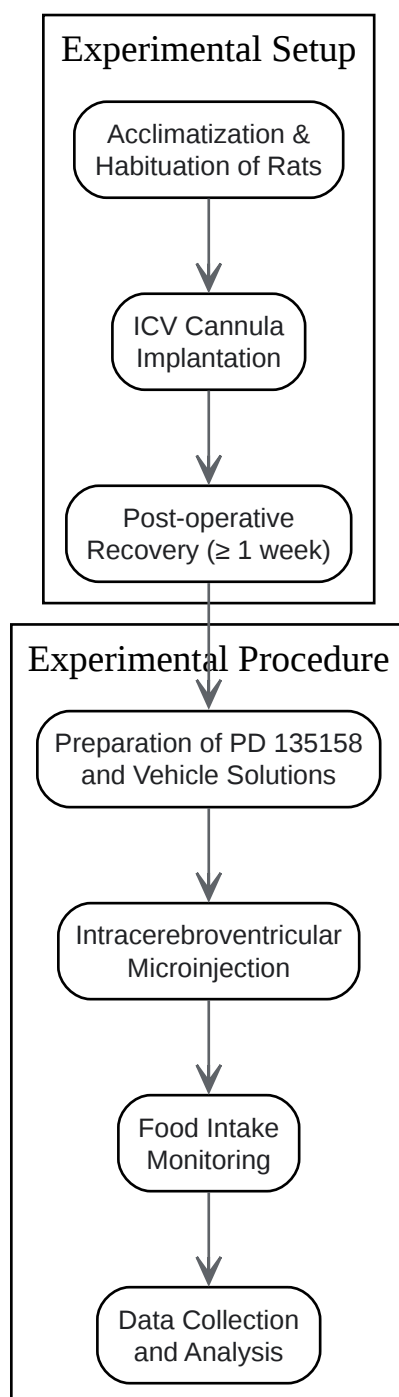
- Insert the injector cannula, connected to the microinjection pump, into the guide cannula. The injector should extend slightly beyond the tip of the guide cannula.
- Infuse the desired dose of **PD 135158** or vehicle solution over a period of 1-2 minutes.
- After the infusion, leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
- Replace the dummy cannula and return the rat to its cage with pre-weighed food and ad libitum access to water.
- Monitor and record food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) using an automated food intake monitoring system or by manual weighing of the food.

Visualizations



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Caption: CCK-B Receptor Signaling Pathway in Appetite Regulation.



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Caption: Experimental Workflow for Appetite Studies with **PD 135158**.

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References

- 1. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Blockade of type A, not type B, CCK receptors attenuates satiety actions of exogenous and endogenous CCK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of centrally administered CCK-receptor antagonists on food intake in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
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